molecular formula C10H8INO B14807137 3-Cyclopropoxy-5-iodobenzonitrile

3-Cyclopropoxy-5-iodobenzonitrile

Cat. No.: B14807137
M. Wt: 285.08 g/mol
InChI Key: HQGMWOPEGPSSKV-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-iodobenzonitrile is a substituted benzonitrile derivative characterized by a cyclopropoxy group at the 3-position and an iodine atom at the 5-position of the aromatic ring. The iodine atom enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the cyclopropoxy group may confer metabolic stability compared to longer alkoxy chains .

Properties

Molecular Formula

C10H8INO

Molecular Weight

285.08 g/mol

IUPAC Name

3-cyclopropyloxy-5-iodobenzonitrile

InChI

InChI=1S/C10H8INO/c11-8-3-7(6-12)4-10(5-8)13-9-1-2-9/h3-5,9H,1-2H2

InChI Key

HQGMWOPEGPSSKV-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=CC(=C2)C#N)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-iodobenzonitrile typically involves the introduction of the cyclopropoxy group and the iodine atom onto a benzonitrile core. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 3-bromobenzonitrile, is reacted with cyclopropanol in the presence of a base to form the cyclopropoxy derivative. This intermediate is then subjected to iodination using iodine and a suitable oxidizing agent to yield 3-Cyclopropoxy-5-iodobenzonitrile.

Industrial Production Methods

Industrial production methods for 3-Cyclopropoxy-5-iodobenzonitrile would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-iodobenzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to other functional groups.

    Cyclopropane Ring Reactions: The cyclopropoxy group can participate in ring-opening reactions under certain conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4) are commonly used.

    Cyclopropane Ring Reactions: Acidic or basic conditions can facilitate the ring-opening of the cyclopropane group.

Major Products Formed

    Substitution Reactions: Products include derivatives where the iodine atom is replaced by other functional groups.

    Oxidation and Reduction: Products include amines, carboxylic acids, or other oxidized forms of the nitrile group.

    Cyclopropane Ring Reactions: Products include open-chain derivatives of the original compound.

Scientific Research Applications

3-Cyclopropoxy-5-iodobenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-iodobenzonitrile depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The cyclopropoxy group and the iodine atom can influence the compound’s binding affinity and specificity, while the nitrile group can participate in various chemical reactions within biological systems.

Comparison with Similar Compounds

Key Observations:

  • Halogen Reactivity : The iodine atom enables nucleophilic aromatic substitution or cross-coupling reactions, contrasting with fluorine (in 3-propoxy-5-fluorobenzonitrile), which is inert under similar conditions .
  • Electron Effects: The nitrile group’s electron-withdrawing nature is amplified by trifluoromethyl () but moderated by dimethylamino (), affecting ring electrophilicity .

Challenges and Limitations

  • Synthesis Complexity: Introducing cyclopropoxy groups requires specialized reagents (e.g., cyclopropanol under Mitsunobu conditions), unlike simpler alkoxy chains .
  • Toxicity Concerns : Heavy halogens like iodine may pose handling challenges, contrasting with fluorine-containing analogs (), which are generally safer .

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